Cas no 2870645-99-9 (Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
![Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- structure](https://ja.kuujia.com/scimg/cas/2870645-99-9x500.png)
Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- 化学的及び物理的性質
名前と識別子
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- N-[3-Azido-3-(iodomethyl)cyclobutyl]methanesulfonamide (ACI)
- Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]-
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- インチ: 1S/C6H11IN4O2S/c1-14(12,13)9-5-2-6(3-5,4-7)10-11-8/h5,9H,2-4H2,1H3
- InChIKey: HTFOKZOTZMQTHB-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NC1(CC(NS(C)(=O)=O)C1)CI
Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39918536-0.5g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 0.5g |
$1043.0 | 2023-07-07 | ||
Enamine | EN300-39918536-2.5g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 2.5g |
$2127.0 | 2023-07-07 | ||
Enamine | EN300-39918536-10.0g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 10.0g |
$4667.0 | 2023-07-07 | ||
Enamine | EN300-39918536-0.05g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 0.05g |
$912.0 | 2023-07-07 | ||
Enamine | EN300-39918536-0.1g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 0.1g |
$956.0 | 2023-07-07 | ||
Enamine | EN300-39918536-5.0g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 5.0g |
$3147.0 | 2023-07-07 | ||
Enamine | EN300-39918536-0.25g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 0.25g |
$999.0 | 2023-07-07 | ||
Enamine | EN300-39918536-1.0g |
N-[3-azido-3-(iodomethyl)cyclobutyl]methanesulfonamide |
2870645-99-9 | 1.0g |
$1086.0 | 2023-07-07 |
Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- に関する追加情報
Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl] - A Comprehensive Overview
The compound Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl], with CAS No. 2870645-99-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structural features and potential applications in drug discovery and chemical synthesis. In this article, we will delve into its chemical structure, synthesis methods, and recent advancements in its utilization across various scientific domains.
Methanesulfonamide serves as the base functional group in this compound, providing a versatile platform for further chemical modifications. The N-[3-azido-3-(iodomethyl)cyclobutyl] substituent introduces a cyclobutane ring with an azide group and an iodomethyl group at the same carbon atom. This configuration imparts unique electronic and steric properties to the molecule, making it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the importance of cyclobutane rings in organic chemistry due to their strained geometry and reactivity. The presence of an azide group further enhances the compound's reactivity, particularly in click chemistry reactions such as the Huisgen cycloaddition. This makes Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl] a valuable tool in the construction of complex molecular architectures.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclobutane ring. Researchers have employed various methods, including thermal cyclization and transition-metal-catalyzed coupling reactions, to achieve this. The introduction of the azide and iodomethyl groups requires precise control over reaction conditions to ensure regioselectivity and yield optimization.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The combination of a methanesulfonamide moiety with a functionalized cyclobutane ring provides a platform for exploring novel bioactive molecules. Recent research has demonstrated its potential in targeting specific biological pathways, such as those involved in inflammation and cancer.
In addition to its role in medicinal chemistry, Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl] has also found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and nanomaterials. Researchers are actively investigating its potential as a building block for self-healing materials and stimuli-responsive systems.
The development of efficient synthesis routes for this compound remains an area of active research. Scientists are exploring green chemistry approaches to minimize waste and improve sustainability. For instance, catalytic methods using enzymes or metal catalysts are being tested to facilitate key steps in the synthesis process.
Furthermore, computational chemistry has played a pivotal role in understanding the properties of this compound. Advanced molecular modeling techniques have provided insights into its electronic structure, reactivity, and potential interactions with biological systems. These computational studies complement experimental work by guiding the design of new derivatives with enhanced functionality.
In conclusion, Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl] is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern science.
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